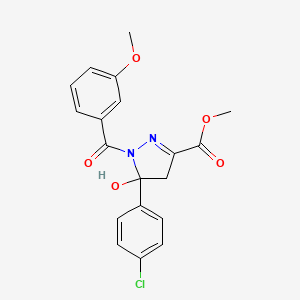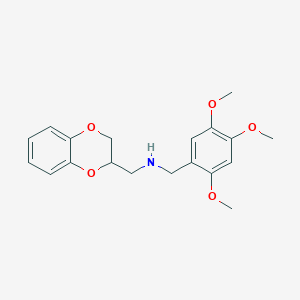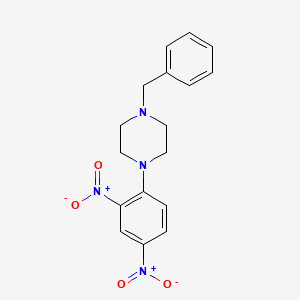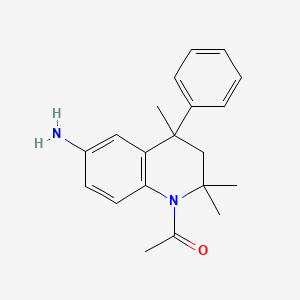![molecular formula C14H18N2O3 B4986040 N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)
N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as DVE-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DVE-1 is a small molecule that has shown promising results in preclinical studies, particularly in cancer research.
Mecanismo De Acción
The mechanism of action of DVE-1 is not fully understood. However, studies have shown that DVE-1 induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DVE-1 also inhibits the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. Additionally, DVE-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
DVE-1 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, studies have shown that DVE-1 can cause cell cycle arrest and DNA damage in cancer cells. DVE-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DVE-1 in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, the synthesis of DVE-1 is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of DVE-1 is not fully understood, which limits its potential applications in other research fields.
Direcciones Futuras
There are several future directions for DVE-1 research. One potential direction is to explore the use of DVE-1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to investigate the potential applications of DVE-1 in other research fields, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of DVE-1 and to optimize its synthesis method for large-scale production.
Conclusion
DVE-1 is a promising small molecule that has shown potent anti-cancer activity in preclinical studies. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the activity of NF-κB and HDACs. DVE-1 has minimal toxicity in normal cells, making it a valuable tool for cancer research. However, its complex synthesis process and limited understanding of its mechanism of action limit its potential applications in other research fields. Future research should focus on optimizing its synthesis method, exploring its use in combination therapy, and investigating its potential applications in other research fields.
Métodos De Síntesis
The synthesis of DVE-1 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylamine with acetylacetone to form the intermediate, 2,6-dimethylphenyl-4-oxobutanoic acid. This intermediate is then reacted with ethylenediamine to yield the final product, DVE-1. The synthesis of DVE-1 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DVE-1 has been extensively studied for its potential applications in cancer research. Preclinical studies have shown that DVE-1 exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DVE-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-9-8-15-13(17)14(18)16-12-10(2)6-5-7-11(12)3/h4-7H,1,8-9H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMNUINWSRLZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N'-[2-(ethenyloxy)ethyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)



![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)



